3-(5-Fluoropyridin-2-yl)propanoic acid
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Overview
Description
3-(5-Fluoropyridin-2-yl)propanoic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction proceeds under specific conditions to yield the desired fluorinated pyridine derivative.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The process may include steps such as halogen exchange, nucleophilic substitution, and catalytic hydrogenation to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-Fluoropyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoic acid: This compound shares a similar pyridine ring structure with fluorine substitution.
Fluchloraminopyr: Another fluorinated pyridine derivative with distinct chemical properties.
Uniqueness
3-(5-Fluoropyridin-2-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8FNO2 |
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Molecular Weight |
169.15 g/mol |
IUPAC Name |
3-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H8FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12) |
InChI Key |
MHRIQZINNCFUCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CCC(=O)O |
Origin of Product |
United States |
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